6-Iodo-pyridine-2-carboxylic acid
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Overview
Description
6-Iodo-pyridine-2-carboxylic acid is an organic compound with the molecular formula C6H4INO2 It is a derivative of pyridine, where an iodine atom is substituted at the 6-position and a carboxylic acid group is attached at the 2-position
Mechanism of Action
Target of Action
It is known that pyridine derivatives, such as imidazole, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives, which are structurally similar, are known to interact with various biological targets, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
The compound’s molecular weight (24901 g/mol) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .
Result of Action
It is known that imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-pyridine-2-carboxylic acid typically involves the iodination of pyridine-2-carboxylic acid. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate (KIO3) in the presence of an acid like sulfuric acid (H2SO4). The reaction is carried out under reflux conditions to ensure complete iodination.
Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. This reaction is usually performed in an organic solvent such as acetonitrile (CH3CN) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the carboxylic acid group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-azido-pyridine-2-carboxylic acid or 6-cyano-pyridine-2-carboxylic acid can be formed.
Coupling Products: Various aryl or alkyl-substituted pyridine-2-carboxylic acids can be obtained.
Reduction Products: 6-Iodo-pyridine-2-methanol or 6-Iodo-pyridine-2-carbaldehyde can be formed.
Scientific Research Applications
6-Iodo-pyridine-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active compounds.
Material Science: It can be used in the preparation of functional materials with specific properties.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which can have various applications in catalysis and material science.
Comparison with Similar Compounds
6-Iodo-pyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acids such as:
Picolinic Acid (2-Pyridinecarboxylic Acid): Similar structure but lacks the iodine atom. It is used in coordination chemistry and as a chelating agent.
Nicotinic Acid (3-Pyridinecarboxylic Acid): The carboxylic acid group is at the 3-position. It is known for its role as a vitamin (Niacin).
Isonicotinic Acid (4-Pyridinecarboxylic Acid): The carboxylic acid group is at the 4-position. It is used in the synthesis of pharmaceuticals such as isoniazid.
The presence of the iodine atom in this compound makes it unique, providing additional reactivity and potential for further functionalization.
Properties
IUPAC Name |
6-iodopyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGFWXXZYXILQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347242 |
Source
|
Record name | 6-Iodo-pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55044-68-3 |
Source
|
Record name | 6-Iodo-pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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